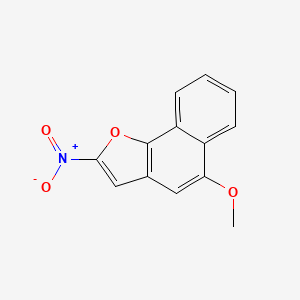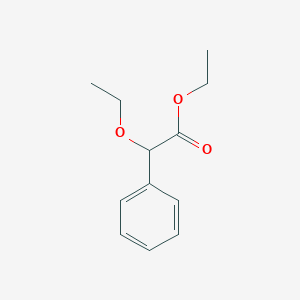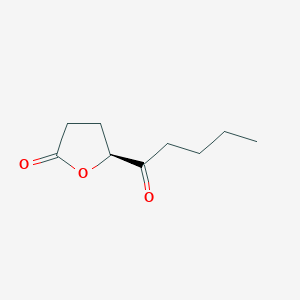
1,1'-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromoethan-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromoethan-1-one) is a complex organic compound that features a phthalazine core with two bromoethanone substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromoethan-1-one) typically involves the reaction of phthalhydrazide with bromoacetyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Phthalhydrazide and bromoacetyl bromide.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Solvents like dichloromethane or chloroform are commonly used.
Procedure: Phthalhydrazide is dissolved in the solvent, and bromoacetyl bromide is added dropwise with constant stirring. The reaction mixture is then heated to a specific temperature, typically around 50-60°C, and maintained for several hours.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While the laboratory synthesis of 1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromoethan-1-one) is well-documented, industrial-scale production may involve optimization of reaction conditions, use of continuous flow reactors, and implementation of large-scale purification methods to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromoethan-1-one) undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethanone groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The presence of reactive bromo groups allows for cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, primary amines, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Cyclized Products: Cyclization reactions can yield a range of heterocyclic compounds with potential biological activity.
科学的研究の応用
1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromoethan-1-one) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
作用機序
The mechanism of action of 1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromoethan-1-one) depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The bromoethanone groups can form covalent bonds with nucleophilic residues in proteins, thereby altering their function. The phthalazine core may also play a role in binding to specific molecular targets, influencing cellular pathways and processes.
類似化合物との比較
Similar Compounds
2,3-Dihydro-1,4-phthalazinedione: A related compound with a similar phthalazine core but lacking the bromoethanone substituents.
6,6′-(Perfluoropropane-2,2-diyl)bis(2,3-dihydrophthalazine-1,4-dione): A compound with a perfluoropropane linker and similar phthalazine structure.
Uniqueness
1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromoethan-1-one) is unique due to the presence of two reactive bromoethanone groups, which confer distinct reactivity and potential for diverse chemical modifications. This makes it a valuable compound for the synthesis of novel molecules and exploration of new chemical and biological activities.
特性
CAS番号 |
80271-35-8 |
|---|---|
分子式 |
C12H12Br2N2O2 |
分子量 |
376.04 g/mol |
IUPAC名 |
2-bromo-1-[3-(2-bromoacetyl)-1,4-dihydrophthalazin-2-yl]ethanone |
InChI |
InChI=1S/C12H12Br2N2O2/c13-5-11(17)15-7-9-3-1-2-4-10(9)8-16(15)12(18)6-14/h1-4H,5-8H2 |
InChIキー |
PFLPJGRRVWQVMV-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2CN(N1C(=O)CBr)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14434196.png)




![4,9-Dimethoxy-7-undecyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14434233.png)



![5,6-Dihydro-2H-cyclopenta[d][1,2]thiazol-3(4H)-one](/img/structure/B14434287.png)


![N-(3-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14434306.png)
